molecular formula C36H62O8 B12342009 (2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12342009
M. Wt: 622.9 g/mol
InChI Key: CKUVNOCSBYYHIS-CMDPPYCXSA-N
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Description

20(S)-Ginsenoside Rh2 is a naturally occurring compound found in ginseng, a plant widely used in traditional medicine. This compound belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological properties. 20(S)-Ginsenoside Rh2 has garnered significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and immune-modulatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 20(S)-Ginsenoside Rh2 typically involves the extraction and purification from ginseng roots or leaves. One common method includes the hydrolysis of protopanaxadiol-type ginsenosides using acidic or enzymatic conditions. The process involves:

    Extraction: Ginseng roots or leaves are extracted using solvents like ethanol or methanol.

    Hydrolysis: The extract is subjected to acidic hydrolysis (e.g., hydrochloric acid) or enzymatic hydrolysis (e.g., using β-glucosidase) to convert ginsenosides to 20(S)-Ginsenoside Rh2.

    Purification: The hydrolyzed product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of 20(S)-Ginsenoside Rh2 follows similar principles but on a larger scale. The process involves:

    Large-scale extraction: Using industrial-grade solvents and equipment.

    Hydrolysis: Employing optimized conditions for maximum yield.

    Purification: Utilizing advanced chromatographic systems for efficient separation and purification.

Chemical Reactions Analysis

Types of Reactions: 20(S)-Ginsenoside Rh2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various organic reagents depending on the desired substitution.

Major Products:

    Oxidation products: Different oxidized derivatives with potential biological activities.

    Reduction products: Reduced forms with modified pharmacological properties.

    Substitution products: Compounds with new functional groups enhancing their bioactivity.

Scientific Research Applications

20(S)-Ginsenoside Rh2 has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical studies and for the synthesis of new derivatives.

    Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Investigated for its potential in cancer therapy, anti-inflammatory treatments, and immune modulation.

    Industry: Utilized in the development of health supplements and functional foods.

Mechanism of Action

20(S)-Ginsenoside Rh2 exerts its effects through various molecular targets and pathways:

    Apoptosis induction: It activates caspases and promotes the release of cytochrome c, leading to programmed cell death.

    Anti-inflammatory action: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways like NF-κB.

    Immune modulation: It enhances the activity of immune cells such as natural killer cells and macrophages.

Comparison with Similar Compounds

    20(S)-Ginsenoside Rg3: Another ginsenoside with similar anti-cancer properties.

    20(S)-Ginsenoside Rh1: Known for its anti-inflammatory and neuroprotective effects.

    20(S)-Ginsenoside Rb1: Exhibits cardioprotective and anti-diabetic activities.

Uniqueness of 20(S)-Ginsenoside Rh2:

    Potent anti-cancer activity: More effective in inducing apoptosis in cancer cells compared to other ginsenosides.

    Specific immune modulation: Unique ability to enhance specific immune responses.

    Distinct molecular targets: Targets different signaling pathways, making it a versatile therapeutic agent.

Properties

Molecular Formula

C36H62O8

Molecular Weight

622.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,33-,34+,35-,36-/m0/s1

InChI Key

CKUVNOCSBYYHIS-CMDPPYCXSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C

Origin of Product

United States

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